N-(2,6-dimethylphenyl)-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide
Description
N-(2,6-dimethylphenyl)-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dimethylphenyl group, a fluoropyrimidine moiety, and an acetamide linkage
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-4-12-14(17)16(20-9-19-12)18-8-13(22)21-15-10(2)6-5-7-11(15)3/h5-7,9H,4,8H2,1-3H3,(H,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMWMZGUQAIVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCC(=O)NC2=C(C=CC=C2C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide typically involves the following steps:
Formation of the Fluoropyrimidine Intermediate: This step involves the synthesis of the 6-ethyl-5-fluoropyrimidine core. Common reagents include ethylamine and fluorinated pyrimidine derivatives.
Coupling with Dimethylphenylamine: The intermediate is then coupled with 2,6-dimethylphenylamine under conditions that facilitate amide bond formation. Reagents such as coupling agents (e.g., EDC, DCC) and solvents like dichloromethane or DMF are often used.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic route with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.
Substitution: The fluoropyrimidine moiety may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways involving pyrimidine derivatives.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Use in the synthesis of agrochemicals or materials science.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may play a crucial role in binding to these targets, while the dimethylphenyl group could influence the compound’s overall pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-[(6-methyl-5-fluoropyrimidin-4-yl)amino]acetamide
- N-(2,6-dimethylphenyl)-2-[(6-ethyl-5-chloropyrimidin-4-yl)amino]acetamide
Uniqueness
N-(2,6-dimethylphenyl)-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide is unique due to the specific combination of its substituents, which may confer distinct biological activity or chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
